[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Description
The compound [(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol features a dihydroindenyl core substituted with a benzylamino group at the 1-position and a methanol group at the 2-position. Its stereochemistry (1S,2S) is critical for molecular interactions and crystallographic packing. Structural elucidation of similar compounds (e.g., brominated derivatives) has relied on X-ray crystallography, NMR spectroscopy, and advanced techniques like HMBC for unambiguous configuration assignment .
Properties
IUPAC Name |
[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-12-15-10-14-8-4-5-9-16(14)17(15)18-11-13-6-2-1-3-7-13/h1-9,15,17-19H,10-12H2/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGWUBTJZNXET-WBVHZDCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631533 | |
| Record name | [(1S,2S)-1-(Benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683754-91-8 | |
| Record name | [(1S,2S)-1-(Benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 253.34 g/mol
This compound features a benzylamino group attached to a dihydroindene core, which is crucial for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a study demonstrated that related indene derivatives possess the ability to scavenge free radicals effectively. The antioxidant activity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), showing promising results in protecting cellular components from oxidative stress .
Antibacterial Activity
The antibacterial potential of this compound was assessed against various pathogenic strains. In vitro studies revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using the macro broth dilution method, indicating effective inhibition of bacterial growth .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the benzylamino group can enhance cytotoxicity against cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Case Studies and Research Findings
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxymethyl groups may facilitate electron donation, neutralizing free radicals.
- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its antibacterial effects.
- Anticancer Mechanism : Induction of apoptotic pathways and interference with cell cycle progression are likely involved in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
Compound A : (1S,2S)-1-(Benzylamino)indan-2-ol ()
- Structure: Lacks the methanol group but shares the (1S,2S)-configured dihydroindenyl backbone with a benzylamino substituent.
- Synthesis: Prepared via benzylation of (S,S)-1-amino-2-indanol using benzyl bromide in DMF/LiOH, followed by column chromatography.
Compound B : (2S,3S)-3-(Benzyloxy)-2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-pyrrolidinol ()
- Structure: Contains a benzyloxy group and pyrrolidinol instead of benzylamino and methanol. Stereochemistry (2S,3S) alters spatial orientation.
- Implications: The pyrrolidinol moiety introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological systems.
Compound C : 2-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide (, CID54952)
- Structure: Dihydroindenyl group with a chloro-thienopyrrole carboxamide substituent.
Physicochemical and Pharmacological Properties
Crystallographic and Analytical Insights
- The target compound’s methanol group likely participates in hydrogen bonding, influencing crystal packing—similar to hydroxylated analogs studied via XRPD .
- Brominated derivatives (e.g., ) demonstrate the utility of heavy atoms in resolving absolute configurations, a strategy applicable to methanol-containing variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
